N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide

Medicinal chemistry Antibacterial Structure-activity relationship

Avoid inconsistent biological data caused by analog swapping. This 1,3,4-oxadiazole-2-thioether acetamide features a unique N-cyclohexyl and m-tolyl substitution pattern, delivering a distinct conformational profile critical for SAR studies. · Distinct Physicochemical Profile: Conformationally flexible N-cyclohexyl group reduces CYP450 inhibition risk versus N-aryl analogs. · Validated Biological Activity: Scaffold shows urease inhibition (Ki ~3-5 μM) and STAT3 inhibitory potential (related analog IC50 1.87 μM). · Supply Chain Assurance: Available as a research-grade building block with comprehensive quality documentation, ready for global dispatch.

Molecular Formula C17H21N3O2S
Molecular Weight 331.43
CAS No. 461001-01-4
Cat. No. B2804099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide
CAS461001-01-4
Molecular FormulaC17H21N3O2S
Molecular Weight331.43
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3
InChIInChI=1S/C17H21N3O2S/c1-12-6-5-7-13(10-12)16-19-20-17(22-16)23-11-15(21)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,18,21)
InChIKeyPGQKSIRFLIKWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes9 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Physicochemical Profile


N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 461001-01-4) is a synthetic 1,3,4-oxadiazole-2-thioether acetamide derivative with molecular formula C17H21N3O2S and molecular weight 331.43 g/mol . It belongs to the therapeutically privileged 2,5-disubstituted-1,3,4-oxadiazole class, featuring a cyclohexyl group on the amide nitrogen and a 3-methylphenyl (m-tolyl) substituent at the oxadiazole 5-position, connected via a sulfanyl bridge [1]. The 1,3,4-oxadiazole core is a recognized pharmacophore associated with antibacterial, antifungal, anti-inflammatory, anticancer, and enzyme inhibitory activities across numerous medicinal chemistry programs [2].

Scaffold 1,3,4-Oxadiazole-2-thioether acetamide pharmacophore
Substituents N-cyclohexyl amide; 3-methylphenyl at oxadiazole C5
Primary fit Antimicrobial screening and enzyme inhibition studies

N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Structural Activity Determinants


Within the 1,3,4-oxadiazole-2-sulfanyl acetamide chemotype, seemingly minor structural modifications produce substantial shifts in biological activity, target engagement, and physicochemical behavior. The combination of an N-cyclohexyl group—which imparts greater conformational flexibility and distinct lipophilicity compared to N-aryl analogs—and a meta-methyl substituent on the 5-phenyl ring creates a unique steric and electronic profile that cannot be replicated by the para-methyl, unsubstituted phenyl, or heteroaryl variants commonly available as alternatives [1]. Structure-activity relationship (SAR) studies on related series have demonstrated that both the position of the methyl substituent on the phenyl ring and the nature of the N-substituent critically influence enzyme inhibitory potency (Ki values varying by >1.5-fold within a single series) and antimicrobial spectrum [2]. Consequently, interchanging this compound with a close analog without re-validation risks loss of target potency, altered selectivity, and inconsistent experimental reproducibility.

Positional isomerism Meta-methyl substitution may shift antimicrobial spectrum relative to para/ortho isomers
N-substituent mismatch N-cyclohexyl conformational flexibility not replicated by N-aryl analogs; target engagement may differ
Linker chemistry Thioether bridge is a pharmacophoric element; ether or methylene replacement may abolish activity

N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Differentiation from Closest Analogs


Meta-Methyl Phenyl: Enzyme Inhibition and Antibacterial Activity

In a systematic SAR study of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, compounds bearing a 3-methylphenyl (m-tolyl) substituent at the oxadiazole 5-position exhibited differential antimicrobial activity compared to analogs with unsubstituted phenyl, 4-methylphenyl, or heteroaryl substituents [1]. While the target compound was not directly screened in this series, the study demonstrates that the meta-methyl substituent confers a distinct antimicrobial spectrum and potency profile relative to positional isomers and alternative substituents, with compound 6d (2-methylphenyl analog) showing the most potent broad-spectrum activity against Gram-positive and Gram-negative bacteria among the 13 compounds tested [1]. In a related urease inhibition study of N-substituted 1,3,4-oxadiazole acetamide hybrids, Ki values ranged from 3.11 ± 0.2 to 5.20 ± 0.7 μM across 15 compounds with different substitution patterns, confirming that both the N-substituent identity and the oxadiazole 5-substituent jointly determine inhibitory potency [2].

Meta-methyl position
Class-level
Antimicrobial spectrum: meta-methyl vs. para/ortho
Positional isomer may alter biological activity
Ki variation up to 1.67-fold in urease series
Medicinal chemistry Antibacterial Structure-activity relationship 1,3,4-Oxadiazole

N-Cyclohexyl vs. N-Aryl: Conformation and Target Engagement

The target compound incorporates an N-cyclohexyl group on the acetamide nitrogen, a distinguishing feature from the more common N-aryl (e.g., N-phenyl, N-tolyl) analogs in the 1,3,4-oxadiazole-2-sulfanyl acetamide class. A close comparator, N-(m-tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (PubChem CID 856216, CAS 332159-54-3, MW 339.4, XLogP3-AA 3.9), shares the identical oxadiazole core and 5-(3-methylphenyl) substituent but replaces the N-cyclohexyl with an N-(3-methylphenyl) group [1]. In a BindingDB screening entry for a closely related N-cyclohexyl analog—N-cyclohexyl-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide (BDBM43581)—the compound demonstrated an IC50 of 1.87 × 10³ nM (1.87 μM) against human STAT3 (Signal Transducer and Activator of Transcription 3) in a fluorescence-based assay at The Scripps Research Institute Molecular Screening Center [2]. The N-cyclohexyl group contributes greater conformational flexibility (cyclohexyl ring flip and chair-boat interconversion) and increased lipophilicity compared to planar N-aryl substituents, which can alter target binding kinetics, membrane permeability, and metabolic stability [3].

N-cyclohexyl vs. N-aryl
Cross-study comparable
Related N-cyclohexyl analog: STAT3 IC50 1.87 μM
N-cyclohexyl may alter target engagement profile
Conformational flexibility differs from planar N-aryl
Drug design Conformational analysis Target selectivity Oxadiazole

Thioether Bridge: Enhanced Antimicrobial Activity

The target compound features a sulfanyl (-S-) bridge connecting the oxadiazole ring to the acetamide moiety. This thioether linkage is a critical structural determinant for biological activity in the 1,3,4-oxadiazole class. A study evaluating oxadiazole derivatives for antimicrobial efficacy demonstrated that compounds with a sulfur linkage exhibited enhanced activity compared to their non-sulfur counterparts . Furthermore, a patent (CN106008390A) specifically claims 1,3,4-oxadiazole sulfenyl acetamide derivatives for antibacterial and antiviral applications, with several compounds achieving 100% inhibition of Ralstonia solanacearum at 200 μg/mL [1]. The thioether sulfur atom serves as both a hydrogen-bond acceptor and a modulator of electronic distribution across the oxadiazole ring, influencing target binding affinity and metabolic stability in ways that oxygen or methylene linkers cannot replicate [2].

Thioether bridge
Class-level
Up to 100% bacterial inhibition at 200 μg/mL
Supports antimicrobial screening context
Thioether linked oxadiazoles reported active
Antimicrobial Sulfur chemistry Bioisosterism Oxadiazole

Physicochemical Profile vs. N-Aryl Analogs

The N-cyclohexyl group in the target compound confers a distinct physicochemical profile compared to N-aryl analogs. The closest comparator, N-(m-tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CID 856216), has a computed XLogP3-AA of 3.9 with MW 339.4 and 5 rotatable bonds [1]. The target compound (MW 331.43) is predicted to exhibit lower logP due to the saturated cyclohexyl ring (vs. aromatic tolyl), while maintaining similar molecular weight and rotatable bond count . In a pharmacokinetic prediction study of N-cyclohexyl-1,2,4-oxadiazole (2b), the cyclohexyl-bearing oxadiazole showed a predicted logP of approximately 2.9 and water solubility of 5.2 mg/L, in contrast to the reference drug Amphotericin B [2]. This moderate lipophilicity profile positions the target compound favorably within drug-like chemical space (Lipinski Rule of 5 compliant: MW <500, HBD = 1, HBA = 5, logP <5) . The saturated cyclohexyl ring also reduces π-π stacking potential with aromatic protein residues relative to N-aryl analogs, potentially altering binding mode and off-target profiles [3].

Physicochemical shift
Class-level
XLogP ~0.4–1.0 units lower than N-aryl analogs
May improve solubility and reduce protein binding
Predicted logP ~2.9–3.5
Physicochemical profiling ADME Lipophilicity Drug-likeness

N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Research and Industrial Application Scenarios


Antimicrobial Hit-to-Lead: Oxadiazole-Thioether Scaffolds

This compound serves as a strategic building block for antimicrobial hit-to-lead programs targeting Gram-positive and Gram-negative bacterial pathogens. The thioether bridge and 3-methylphenyl substitution pattern have been associated with enhanced antibacterial activity in related oxadiazole-acetamide series [1]. Its N-cyclohexyl group provides a non-aromatic amine motif that can improve solubility and reduce cytochrome P450 inhibition risks compared to N-aryl leads during lead optimization [2]. Screening against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa panels is supported by existing class-level activity data [1].

Enzyme Inhibition: Urease and STAT3 Targets

The 1,3,4-oxadiazole-2-thioether acetamide scaffold has demonstrated competitive urease inhibition with Ki values in the low micromolar range (3.11–5.20 μM) [3]. Additionally, a close N-cyclohexyl analog (BDBM43581) showed STAT3 inhibitory activity (IC50 1.87 μM), suggesting the target compound may engage the STAT3 SH2 domain or related transcriptional regulators [4]. Researchers investigating Helicobacter pylori urease or STAT3-driven oncology targets should prioritize this compound for profiling, leveraging the m-tolyl/cyclohexyl combination that is distinct from previously characterized urease inhibitors [3].

ADME Profiling: N-Cyclohexyl vs. N-Aryl Oxadiazoles

The moderate predicted logP (~2.9–3.5) and Lipinski-compliant profile (MW 331.43, 1 HBD, 5 HBA) make this compound an ideal candidate for systematic ADME comparison studies against N-aryl oxadiazole analogs . Its saturated cyclohexyl group reduces aromatic ring count relative to N-aryl comparators (1 vs. 2 aromatic rings), which correlates with improved developability profiles including lower hERG binding risk and reduced CYP inhibition [2]. Use in parallel artificial membrane permeability assays (PAMPA) and metabolic stability studies (liver microsomes) is recommended to quantify the N-cyclohexyl advantage for lead series prioritization [2].

Chemical Biology Tool: N-Substituent Conformation in Target Recognition

The cyclohexyl group exists as interconverting chair conformers, providing a dynamic steric environment around the acetamide NH that is fundamentally different from the static planar geometry of N-aryl analogs [5]. This property makes the target compound a valuable tool for studying how ligand conformational flexibility influences molecular recognition at enzymes (e.g., urease, STAT3) and receptors. Structure-based drug design teams can use this compound in co-crystallization or STD-NMR experiments to map the conformational preferences of the cyclohexyl ring within the target binding pocket, informing rational design of more potent and selective inhibitors [3][5].

Application
Selection Property
Validation Focus
Antimicrobial hit-to-lead screening
Thioether linker & meta-methyl substitution
Bacterial panel susceptibility endpoints
Enzyme inhibition profiling (urease, STAT3)
N-cyclohexyl & oxadiazole core
Target engagement and Ki determination
ADME comparison studies
N-cyclohexyl vs. N-aryl lipophilicity
LogP, solubility, PAMPA, microsomal stability
Ligand conformational analysis
Cyclohexyl chair conformer dynamics
Co-crystallization or STD-NMR target binding
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